molecular formula C22H13FN4O2 B2635229 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one CAS No. 1291847-05-6

4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

Cat. No.: B2635229
CAS No.: 1291847-05-6
M. Wt: 384.37
InChI Key: DFSYCRKZSQYJDT-UHFFFAOYSA-N
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Description

4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phthalazinone core, which is known for its biological activity, coupled with a fluorophenyl group and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

Target of Action

Similar compounds with an oxadiazole scaffold have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that compounds with a similar oxadiazole structure can interact with their targets and cause changes in cellular processes

Biochemical Pathways

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the phthalazinone core This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride The oxadiazole ring is then introduced through a cyclization reaction involving a nitrile oxide intermediate and a hydrazide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazinone derivatives and oxadiazole-containing molecules. Examples include:

  • 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
  • 4-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

Uniqueness

What sets 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the phthalazinone core with the oxadiazole ring also provides a unique scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN4O2/c23-15-8-6-7-14(13-15)20-24-21(29-26-20)19-17-11-4-5-12-18(17)22(28)27(25-19)16-9-2-1-3-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYCRKZSQYJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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